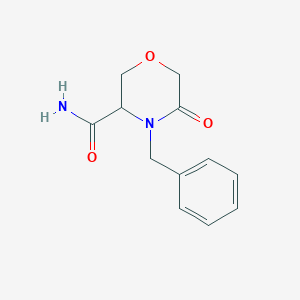

4-Benzyl-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-12(16)10-7-17-8-11(15)14(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJHBJAKDJCTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation from 4-Benzyl-5-oxomorpholine-3-carboxylic Acid

One of the principal methods involves the conversion of 4-benzyl-5-oxomorpholine-3-carboxylic acid to its corresponding carboxamide. The process is outlined as follows:

- Starting material: 4-benzyl-5-oxomorpholine-3-carboxylic acid (1.0 g, 4.25 mmol).

- Procedure: The acid is dissolved in an appropriate solvent and cooled to 0°C. Excess aqueous ammonia is added to the stirred solution.

- Reaction conditions: The mixture is stirred at room temperature for 1 hour.

- Isolation: The resulting solid is filtered, washed with minimal water, and dried under vacuum.

- Yield: Approximately 49% yield of 4-benzyl-5-oxomorpholine-3-carboxamide as a white solid.

- Characterization: The product is confirmed by single crystal X-ray diffraction, FT-IR, FT-Raman, and ^1H-NMR spectroscopy. The compound crystallizes in the monoclinic space group P21/n.

This method is straightforward and relies on the nucleophilic substitution of the carboxylic acid group by ammonia to form the amide.

Cyclocondensation and Functional Group Transformations

An alternative approach involves cyclocondensation reactions that build the morpholine ring and introduce substituents in a controlled manner:

- Key intermediates: Diglycolic anhydride and arylideneamines.

- Reaction: Cyclocondensation between diglycolic anhydride and arylideneamines yields polysubstituted 5-oxomorpholine derivatives.

- Subsequent transformations: The carboxylic acid group in the morpholinone ring can be converted to amides via peptide bond formation techniques.

- Stereochemistry: Both trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids have been prepared, with stereochemical configurations confirmed by ^1H NMR and X-ray crystallography.

- Yields: Moderate yields (~40%) reported for related derivatives.

- Significance: This method allows access to diastereomeric morpholine derivatives, which can be further functionalized to carboxamides.

Multi-Step Synthesis Involving Coupling Reactions

For more complex derivatives such as 4-benzyl-N-(4-methylpiperazin-1-yl)-5-oxomorpholine-3-carboxamide, multi-step synthetic routes are employed:

- Step 1: Introduction of the benzyl group via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst (e.g., aluminum chloride).

- Step 2: Formation of the piperazine ring by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

- Step 3: Formation of the morpholine ring by reacting diethanolamine with a dehydrating agent such as phosphorus oxychloride.

- Step 4: Coupling of the benzyl group, piperazine, and morpholine rings through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

- Reaction conditions: Typically carried out under inert atmosphere with controlled temperature and stoichiometry.

- Industrial considerations: Scalability is enhanced by continuous flow reactors and automated synthesis platforms to improve yield and cost-effectiveness.

| Preparation Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidation of carboxylic acid with NH3 | 0°C to room temperature, 1 hour | 49 | Simple, direct amidation |

| Cyclocondensation of anhydride + amine | Reflux or room temperature | ~40 | Allows stereochemical control |

| Friedel-Crafts alkylation (benzyl group) | Lewis acid catalyst, inert atmosphere | Variable | Requires careful control of reaction time |

| Piperazine ring formation | Basic conditions, dihaloalkane | High | Efficient nucleophilic substitution |

| Morpholine ring formation | Dehydrating agent (POCl3), reflux | Moderate | Requires careful control of dehydration step |

| Amide coupling (DCC/DMAP) | Room temperature, inert atmosphere | High | Widely used for amide bond formation |

- X-ray Crystallography: Confirms molecular geometry, stereochemistry, and crystal packing. For 4-benzyl-5-oxomorpholine-3-carboxamide, single crystals grown by slow evaporation revealed monoclinic space group P21/n.

- Spectroscopic Methods:

- Computational Analysis: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level support experimental geometry and vibrational assignments.

- The direct amidation method offers a relatively simple route but with moderate yield (~49%).

- Cyclocondensation methods provide access to stereochemically defined morpholine derivatives but may require additional steps for conversion to carboxamides.

- Multi-step syntheses allow the incorporation of additional functional groups (e.g., piperazine moieties) but increase complexity and cost.

- Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical for maximizing yield and purity.

- Industrial-scale production benefits from continuous flow techniques and automation to enhance reproducibility and scalability.

| Method | Key Reagents/Intermediates | Reaction Type | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amidation | 4-Benzyl-5-oxomorpholine-3-carboxylic acid + NH3 | Amidation | 49 | Simple, straightforward | Moderate yield |

| Cyclocondensation + Peptide Bond | Diglycolic anhydride + Arylideneamines | Cyclocondensation + Amidation | ~40 | Stereochemical control | Multi-step, moderate yield |

| Multi-step Coupling Synthesis | Benzyl chloride, ethylenediamine, diethanolamine, DCC/DMAP | Friedel-Crafts, ring formation, coupling | Variable | Versatile, allows functionalization | Complex, requires optimization |

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-oxomorpholine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can have different biological activities and applications .

Scientific Research Applications

4-Benzyl-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-Benzyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Carboxamide Group

The carboxamide group in 4-benzyl-5-oxomorpholine-3-carboxamide can be modified to alter its pharmacological profile. Key analogs include:

Key Observations :

Core Modifications: Morpholine vs. Quinoline and Oxazolidine

Quinoline-Based Analogs

The quinoline derivative 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide (CAS 421567-39-7) shares a carboxamide group but replaces the morpholine core with a hexahydroquinoline system. This structural change introduces additional phenyl and benzodioxole groups, increasing molecular complexity and likely altering metabolic stability .

Oxazolidine Derivatives

morpholine) affects ring conformation and stereochemistry, which can influence target selectivity .

Enantiomeric and Functional Group Variations

The R- and S-enantiomers of 4-benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106973-36-8 and 106973-37-9) highlight the importance of stereochemistry. The high similarity score (0.97) between enantiomers underscores their structural proximity but divergent pharmacological behaviors .

Pharmacokinetic and Pharmacodynamic Considerations

For example, the antitumor agent 5-(dimethyltriazeno)imidazole-4-carboxamide (DIC) exhibits a plasma half-life of 35–36 minutes in humans and dogs, with variable oral bioavailability (19% excretion in urine) . This suggests that carboxamide derivatives may require structural optimization (e.g., substituent addition) to enhance metabolic stability and absorption.

Biological Activity

4-Benzyl-5-oxomorpholine-3-carboxamide is a morpholine derivative that has garnered attention due to its potential biological activities. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-Benzyl-5-oxomorpholine-3-carboxamide is C₁₂H₁₃NO₄. Its structure includes a morpholine ring, a benzyl group, and a carboxamide functional group, which contribute to its biological activity and interaction with specific receptors and enzymes.

The biological activity of 4-Benzyl-5-oxomorpholine-3-carboxamide is primarily attributed to its ability to bind to various molecular targets, modulating their activity. The compound may influence signaling pathways related to inflammation, cancer progression, and other physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that 4-Benzyl-5-oxomorpholine-3-carboxamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in treating infections.

Anticancer Potential

Studies have explored the anticancer properties of this compound. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism involves modulation of cell cycle regulators and pro-apoptotic factors.

Synthesis and Characterization

The synthesis of 4-Benzyl-5-oxomorpholine-3-carboxamide has been achieved through various methods, including the reaction of 4-benzyl-5-oxomorpholine with appropriate reagents under controlled conditions. Characterization techniques such as X-ray diffraction, NMR spectroscopy, and FTIR have confirmed the compound's structure and purity .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Molecular Structure reported that 4-Benzyl-5-oxomorpholine-3-carboxamide exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Activity : In another investigation, this compound was tested on human cancer cell lines (e.g., breast cancer MCF-7 cells), demonstrating significant inhibition of cell growth at concentrations as low as 10 µM. The study attributed this effect to the induction of apoptotic pathways .

Comparative Analysis

To understand the uniqueness of 4-Benzyl-5-oxomorpholine-3-carboxamide, it is compared with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Benzyl-5-oxomorpholine | Morpholine + Benzyl | Broad spectrum antimicrobial activity |

| Morpholine derivatives | Varying substituents | Different bioactivity profiles |

| Other carboxamides | Similar functional groups | Varying potency against specific targets |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzyl-5-oxomorpholine-3-carboxamide, and how is its structural identity confirmed?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including cyclization of precursors such as benzyl-protected intermediates. Key steps involve the use of coupling agents (e.g., carbodiimides) and catalysts to form the morpholine ring. Structural confirmation is achieved through X-ray diffraction (XRD) for crystallographic analysis and spectroscopic methods (NMR, IR) to verify functional groups. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) ensures reproducibility in synthetic batches .

Q. How should researchers handle and store 4-Benzyl-5-oxomorpholine-3-carboxamide to maintain stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as these can degrade the morpholine ring or carboxamide group. Safety protocols include using gloveboxes for weighing and handling .

Q. What analytical techniques are recommended for assessing purity and detecting impurities?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate and quantify impurities. Mass spectrometry (LC-MS) identifies byproducts, while differential scanning calorimetry (DSC) monitors thermal stability. Purity thresholds (>97% by HPLC) are critical for pharmacological assays .

Advanced Research Questions

Q. How can enantiomeric resolution of 4-Benzyl-5-oxomorpholine-3-carboxamide derivatives be optimized?

- Methodological Answer : Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) resolves (R)- and (S)-enantiomers. Mobile phases with hexane/isopropanol (90:10 v/v) achieve baseline separation. Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer, yielding >99% enantiomeric excess (ee) .

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reaction systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attacks on the carboxamide group. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets like proteases or kinases. Thermodynamic data from NIST Chemistry WebBook validate computational models .

Q. How can contradictory results in pharmacological assays be addressed?

- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, ion strength). Use orthogonal assays:

- Example 1 : Compare enzyme inhibition (e.g., kinase activity) via fluorescence polarization and radiometric assays.

- Example 2 : Validate cellular uptake using radiolabeled (³H) compound versus LC-MS quantification.

Structural analogs (e.g., 4-benzyloxazolidine-2-thione) serve as negative controls to isolate structure-activity relationships .

Q. What strategies improve reaction yields in ultrasound-assisted synthesis of related morpholine derivatives?

- Methodological Answer : Ultrasound irradiation (20–40 kHz) enhances reaction kinetics by cavitation effects. Optimize parameters:

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility.

- Catalyst : Pd/C (5% w/w) under hydrogen atmosphere for reductive steps.

- Temperature : 50–60°C balances reaction rate and decomposition risk.

Monitor progress via in-situ FTIR to detect intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.